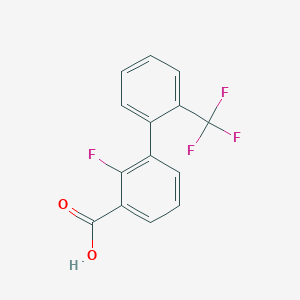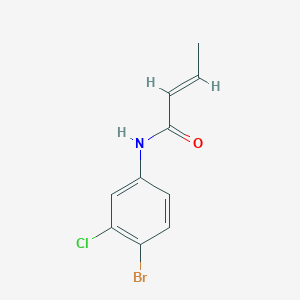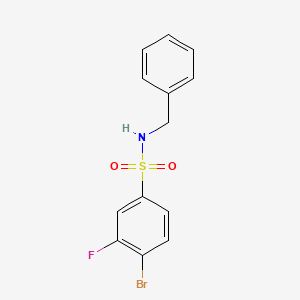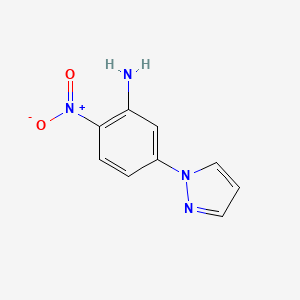
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Bromination and Fluorination: : The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
-
Amidation: : The formation of the benzamide core involves the reaction of the bromofluorobenzene derivative with an appropriate amine. This can be achieved using reagents like thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with the amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the bromine or fluorine atoms with groups like amines or thiols.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group. Oxidizing agents like hydrogen peroxide (H2O2) can convert the methylsulfonyl group to a sulfone, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Conversion of the methylsulfonyl group to a sulfone.
Reduction: Conversion of the methylsulfonyl group to a sulfide.
科学研究应用
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
-
Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
-
Biological Studies: : The compound can be used as a probe to study biological processes and interactions, particularly those involving bromine and fluorine atoms.
-
Industrial Chemistry: : The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials, contributing to the development of new industrial processes and products.
作用机制
The mechanism of action of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methylsulfonyl group can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)phenol: Similar structure but with a phenol group instead of a benzamide group.
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the combination of bromine, fluorine, and methylsulfonyl groups attached to a benzamide core. This unique combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-bromo-4-fluoro-N-(2-methylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZDLAKQPJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)

![1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine](/img/structure/B8015239.png)





